![molecular formula C19H20FN3O5 B2997425 6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one CAS No. 921539-44-8](/img/structure/B2997425.png)
6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one
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Overview
Description
The compound contains a 1,4-Dioxa-8-azaspiro[4.5]decane moiety . This is a type of spirocyclic compound, which means it has two rings that share a single atom. In this case, the shared atom is a nitrogen atom .
Molecular Structure Analysis
The molecular formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H14NO2 . It contains a spirocyclic structure with two oxygen atoms and one nitrogen atom in the rings .Physical And Chemical Properties Analysis
The compound 1,4-Dioxa-8-azaspiro[4.5]decane appears as a liquid and has a refractive index of 1.4809 to 1.4829 at 20°C, 589 nm .Scientific Research Applications
Anticonvulsant Activity
Research on fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives, including those with fluoro substituents, has shown increased anticonvulsant activity. These compounds were evaluated in maximal electroshock (MES) and subcutaneous metrazole (sc.Met) tests, indicating the potential of fluoro-substituted azaspiro[4.5]decane derivatives in developing anticonvulsant medications (Obniska et al., 2006).
Adrenoceptor Selectivity
BMY 7378, structurally similar to the compound of interest, demonstrates selective antagonism of the D subtype of α1-adrenoceptors. This specificity underscores the potential of spiro[4.5]decane derivatives in designing selective adrenoceptor subtype inhibitors, which could have implications for treating cardiovascular diseases (Goetz et al., 1995).
Synthesis and Structural Analysis
Studies on the synthesis of spiroacetal enol ethers and epoxy-oxazin-ones provide insights into the stereochemical and synthetic aspects of spiro[4.5]decane derivatives. These researches offer valuable information on the methodologies for constructing complex spirocyclic frameworks, which are crucial for the development of novel organic compounds with potential applications in drug development and material science (Toshima et al., 1998); (Capriati et al., 2006).
Antibacterial Evaluation
Research on triaza and dioxa aza spiro derivatives, including compounds structurally related to 6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one, has shown promising antibacterial activity. These findings highlight the potential of such compounds in the development of new antibacterial agents (Natarajan et al., 2021).
Future Directions
properties
IUPAC Name |
6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O5/c1-26-15-12-16(24)23(14-4-2-13(20)3-5-14)21-17(15)18(25)22-8-6-19(7-9-22)27-10-11-28-19/h2-5,12H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOISZMZLJBDSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)N2CCC3(CC2)OCCO3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one |
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